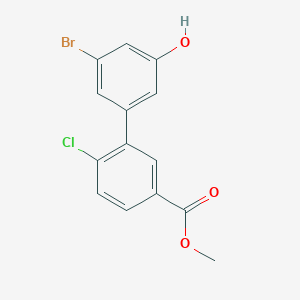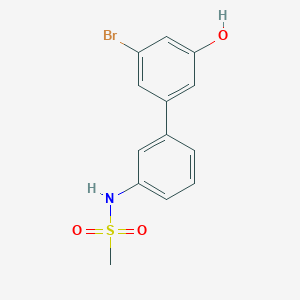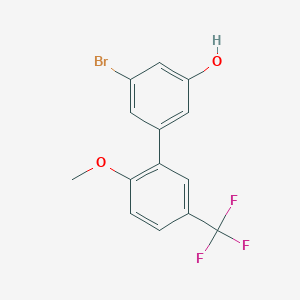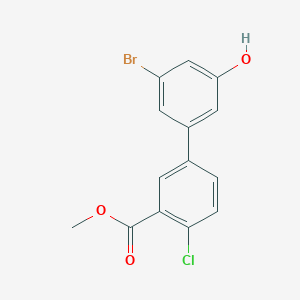![molecular formula C16H14BrNO2 B6383669 3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261927-28-9](/img/structure/B6383669.png)
3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% (3-Br-5-CPP) is an important organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 91-94°C and is soluble in organic solvents. 3-Br-5-CPP has a wide range of applications in organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% has been widely used in scientific research applications such as organic synthesis, biochemistry, and pharmacology. In organic synthesis, it is used as a reagent for the synthesis of various compounds, including aryl amines, heterocyclic compounds, and other organic molecules. In biochemistry, it is used as a substrate for various enzymes, such as cytochrome P450 and cytochrome b5. In pharmacology, it is used as a substrate for various drug-metabolizing enzymes, such as cytochrome P450, cytochrome b5, and other enzymes involved in drug metabolism.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% is not fully understood. However, it is known that it acts as a substrate for various enzymes involved in drug metabolism. The enzymes involved in drug metabolism catalyze the conversion of 3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% into various metabolites, which are then further metabolized and excreted from the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% are not well understood. However, it is known that it can act as a substrate for various enzymes involved in drug metabolism, and it is thought to be involved in the metabolism of various drugs. Furthermore, it has been shown to have antioxidant and anti-inflammatory activities in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% in laboratory experiments include its high purity, its availability, and its low cost. Furthermore, it is relatively easy to synthesize and is stable in a wide range of solvents. However, it is important to note that 3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% is toxic and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for research on 3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%. These include further investigation into its mechanism of action and its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research could be conducted on its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted on its potential as a substrate for various enzymes involved in drug metabolism.
Métodos De Síntesis
3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% can be synthesized through a variety of methods. The most common method involves the reaction of 3-bromo-5-chlorophenol with cyclopropylamine in the presence of a base. This reaction is carried out at a temperature of 80-100°C for 1-2 hours and yields a product with a purity of 95%.
Propiedades
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c17-13-7-12(8-15(19)9-13)10-2-1-3-11(6-10)16(20)18-14-4-5-14/h1-3,6-9,14,19H,4-5H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZSTYGALWXRLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686468 |
Source


|
| Record name | 3'-Bromo-N-cyclopropyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261927-28-9 |
Source


|
| Record name | 3'-Bromo-N-cyclopropyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

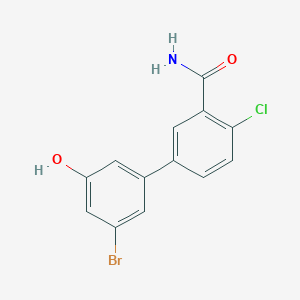


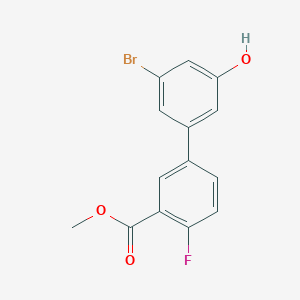


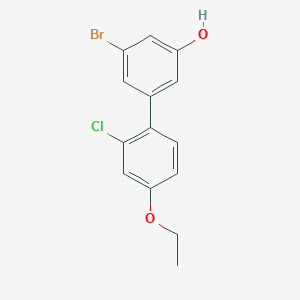
![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)
